molecular formula C11H9FN4 B1483098 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098127-76-3

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483098
CAS RN: 2098127-76-3
M. Wt: 216.21 g/mol
InChI Key: FJIGKSZQLYKEGR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (hereafter referred to as FEPPC) is an organofluorine compound that is a derivative of pyrazole and has been studied for its potential applications in medicinal chemistry. FEPPC has been found to possess a range of properties that make it a promising candidate for use in the development of new drugs and therapies. It has been studied for its potential to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), as well as its ability to bind to and activate certain receptors, such as the opioid receptor. In addition, FEPPC has been studied for its potential to be used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib.

Scientific Research Applications

Neutron Capture Therapy

Boronic acids and their esters, such as 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors at the cellular level, using boron compounds that capture neutrons and undergo nuclear reactions that destroy cancer cells.

Drug Delivery Systems

The compound’s structure suggests potential utility in drug delivery systems. Its stability in water is a critical factor for pharmacological applications, as it influences the delivery of the drug to the targeted site without premature degradation .

Pharmacological Research

In pharmacology, the compound’s reactivity and stability under physiological conditions are of interest. The rate of hydrolysis of boronic esters, to which this compound is related, is influenced by pH levels, which is a significant consideration for its use in pharmacological contexts .

Biochemical Applications

The compound’s biochemical applications could be linked to its interaction with various biological molecules. Its boronic ester-related structure suggests a role in the modulation of biomolecular functions, which is a promising area for biochemical research .

Organic Synthesis

In organic synthesis, this compound could serve as a building block for constructing more complex molecules. Its unique structure allows for the introduction of fluorine and pyridine moieties into other compounds, which can be valuable in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound’s potential in medicinal chemistry lies in its ability to interact with biological targets. Its structural features, including the fluorine atom and the pyrazole ring, are often found in molecules with significant biological activity, making it a candidate for the development of new therapeutic agents .

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIGKSZQLYKEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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